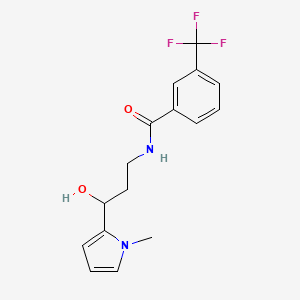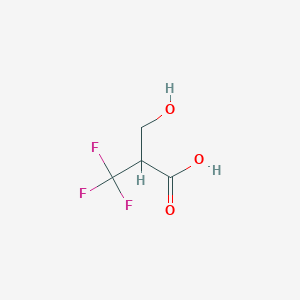
1-Benzylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpiperazine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2 . It is a synthetic substance that does not occur naturally . It is often used in research and development .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Benzylpiperazine-2,5-dione, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Benzylpiperazine-2,5-dione consists of a piperazine ring with a benzyl group attached to one nitrogen atom and a dione group attached to the other . The molecular weight is 176.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving 1-Benzylpiperazine-2,5-dione are primarily related to its synthesis. The cyclization of 1,2-diamine derivatives with sulfonium salts is one of the key reactions in the synthesis of piperazine derivatives .Aplicaciones Científicas De Investigación
Anticancer Applications
1-Benzylpiperazine-2,5-dione has been explored for its potential as an anticancer agent. Research has shown that conjugates of this compound, particularly those fused with tryptamine, can inhibit the growth of certain cancer cell lines . For instance, one study demonstrated significant growth inhibition in human pancreatic cancer cell lines, suggesting a promising avenue for the development of new pancreatic cancer treatments .
Antibiotics Development
The pharmacophore of 1-Benzylpiperazine-2,5-dione exhibits activity that is not only anticancer but also extends to antibiotics . This broad-spectrum biological activity makes it a valuable scaffold for the development of new antibiotics, which are crucial in the fight against resistant bacterial strains.
Antibacterial Agents
Similar to its applications in antibiotics, 1-Benzylpiperazine-2,5-dione has been identified as having antibacterial properties . This makes it a candidate for inclusion in the synthesis of new molecules aimed at combating bacterial infections, an ongoing challenge in the medical field.
Drug Synthesis
The compound plays a role in the synthesis of various drugs. Its piperazine moiety is a common feature in several pharmaceuticals, and methods for its synthesis are continually being developed and refined . The versatility of 1-Benzylpiperazine-2,5-dione in drug synthesis underscores its importance in pharmaceutical research.
Molecular Imprinting
Molecularly imprinted polymers (MIPs) for benzylpiperazine, a related compound, have been developed using both self-assembly and semi-covalent approaches . These MIPs can potentially be used for the capture and enrichment of illicit drug blends, demonstrating the compound’s utility in forensic science and drug detection.
Biological Evaluation
The biological evaluation of 1-Benzylpiperazine-2,5-dione and its derivatives is an ongoing area of research. Studies focus on assessing the biological activities of synthesized compounds, which is a critical step in the drug discovery process . This evaluation helps in understanding the compound’s mechanism of action and potential therapeutic effects.
Safety and Hazards
Direcciones Futuras
The piperazine-2,5-dione framework, which includes 1-Benzylpiperazine-2,5-dione, is a good starting point for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . Furthermore, the introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups could lead to a remarkable deepening in the colour of the resulting compounds, suggesting potential applications in the development of novel dyestuffs .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, benzylpiperazine, is known to interact with numerous receptors, resembling the effect of an amphetamine-type drug .
Mode of Action
It’s known that benzylpiperazine, a similar compound, acts as a stimulant, interacting with various receptors to produce effects similar to amphetamine .
Biochemical Pathways
Benzylpiperazine, a structurally similar compound, is known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Pharmacokinetics
Benzylpiperazine, a similar compound, has an elimination half-life of 55 hours . The clearance was found to be 99L/h . These properties may influence the bioavailability of the compound.
Result of Action
Benzylpiperazine, a similar compound, is known to produce effects similar to amphetamine, including confusion, agitation, vomiting, anxiety, and palpitations .
Action Environment
It’s known that co-ingestion of ethanol with benzylpiperazine, a similar compound, increases the likelihood of adverse symptoms but reduces the incidence of seizures .
Propiedades
IUPAC Name |
1-benzylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDHLSVODDLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperazine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
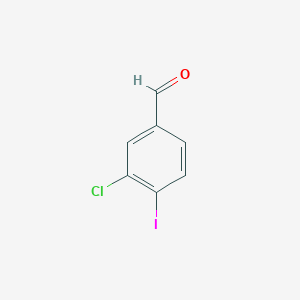
![N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide](/img/structure/B2364599.png)
![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)
![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)
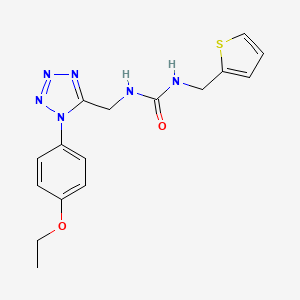
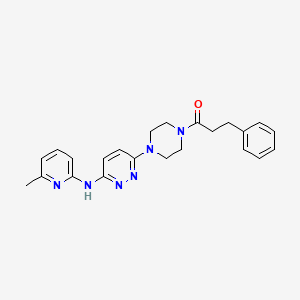
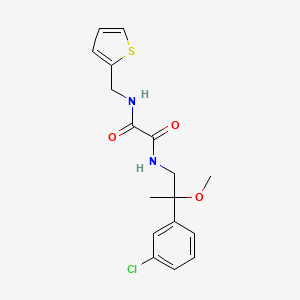
![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)

![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
